molecular formula C21H30Cl2N2O2 B13772549 beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride CAS No. 63915-58-2

beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride

Cat. No.: B13772549
CAS No.: 63915-58-2
M. Wt: 413.4 g/mol
InChI Key: YJJFGLNCGWXAMX-UHFFFAOYSA-N
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Description

Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride: is a chemical compound known for its antihistamine properties. It is closely related to other benzhydryl ether derivatives and has been studied for its potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions involving histamine release.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride typically involves the reaction of benzhydrol with morpholine and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonyl chloride, which facilitates the formation of the ether linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing solvent-free conditions to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Scientific Research Applications

Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing symptoms associated with allergic reactions. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Comparison with Similar Compounds

Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride is similar to other benzhydryl ether derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which may confer distinct pharmacological properties and therapeutic potential .

Properties

CAS No.

63915-58-2

Molecular Formula

C21H30Cl2N2O2

Molecular Weight

413.4 g/mol

IUPAC Name

2-benzhydryloxyethyl(2-morpholin-4-ium-4-ylethyl)azanium;dichloride

InChI

InChI=1S/C21H28N2O2.2ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)25-16-12-22-11-13-23-14-17-24-18-15-23;;/h1-10,21-22H,11-18H2;2*1H

InChI Key

YJJFGLNCGWXAMX-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CC[NH2+]CCOC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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